molecular formula C20H16FN3O2 B6542020 3-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-6-(4-fluorophenyl)-3,4-dihydropyrimidin-4-one CAS No. 1058239-83-0

3-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-6-(4-fluorophenyl)-3,4-dihydropyrimidin-4-one

Cat. No.: B6542020
CAS No.: 1058239-83-0
M. Wt: 349.4 g/mol
InChI Key: GKHWTTJRJHPHAL-UHFFFAOYSA-N
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Description

This compound features a dihydropyrimidin-4-one core substituted with a 4-fluorophenyl group at position 6 and a 2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl moiety at position 3. The dihydropyrimidinone scaffold is a privileged structure in medicinal chemistry, known for its versatility in modulating biological targets such as kinases and phosphodiesterases . The 4-fluorophenyl group enhances lipophilicity and metabolic stability, while the indole-derived side chain may contribute to π-π stacking interactions with aromatic residues in enzyme binding pockets.

Properties

IUPAC Name

3-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-6-(4-fluorophenyl)pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16FN3O2/c21-16-7-5-14(6-8-16)17-11-19(25)23(13-22-17)12-20(26)24-10-9-15-3-1-2-4-18(15)24/h1-8,11,13H,9-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKHWTTJRJHPHAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)CN3C=NC(=CC3=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties
Compound Name / ID Core Structure Key Substituents Molecular Weight (g/mol) Melting Point (°C) Notable Features
Target Compound Dihydropyrimidin-4-one 6-(4-Fluorophenyl), 3-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl] Not reported Not reported Balanced lipophilicity from fluorophenyl; indole side chain for binding affinity
Example 80 (Chromen-4-one derivative) Chromen-4-one 5-Fluoro-3-(3-fluorophenyl), pyrazolo[3,4-d]pyrimidin-1-yl 563.8 232–235 Dual fluorophenyl groups enhance metabolic resistance; high melting point
2-[2-(4-Hydroxy-2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-6-(morpholin-4-yl)pyrimidin-4(3H)-one Pyrimidin-4(3H)-one 6-Morpholin-4-yl, 2-(4-hydroxyindole) Not reported Not reported Hydroxyindole improves solubility; morpholine enhances bioavailability
3-[2-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)piperidino]ethyl]-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one Pyrido[1,2-a]pyrimidin-4-one Piperidine-linked benzisoxazole, tetrahydro ring 398.24 Not reported Rigid benzisoxazole-piperidine chain for selective kinase inhibition

Key Observations :

  • The target compound’s 4-fluorophenyl group contrasts with Example 80’s dual fluorophenyls, suggesting a trade-off between lipophilicity and metabolic stability.
  • Compared to the morpholine-substituted analog , the target’s indole side chain may reduce solubility but improve target engagement via hydrophobic interactions.
  • The pyrido-pyrimidinone derivative incorporates a benzisoxazole-piperidine chain, which likely enhances blood-brain barrier penetration compared to the target’s indole group.
Substituent Impact on Activity
  • Fluorophenyl vs. Trifluoromethyl () : Fluorophenyl groups (as in the target) provide moderate electron-withdrawing effects, whereas trifluoromethyl groups (e.g., 4-(3,4-dichlorophenyl)-2-(ethylsulfonyl)-6-(trifluoromethyl)pyrimidine ) offer stronger electronegativity, influencing binding pocket interactions.
  • Indole vs. Benzothieno Substituents (–6): Indole rings (target compound) engage in hydrogen bonding via NH groups, while benzothieno moieties (e.g., 2-[(4-fluorophenyl)methylsulfanyl]-3-[3-(trifluoromethyl)phenyl]-5H-pyrimido[5,4-b]indol-4-one ) rely on sulfur-mediated hydrophobic interactions.

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